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Introduction

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized in veterinary
medicine for the treatment of various bacterial infections.[1][2] Its clinical application, however,
is often hampered by its low aqueous solubility.[1][2] To enhance its physicochemical properties
and bioavailability, various derivatives have been synthesized and investigated. One such
derivative is the methyl ester of enrofloxacin. While experimental studies on related compounds
like enrofloxacin mesylate have shown improved solubility and bioavailability, a thorough
understanding of the molecular properties of enrofloxacin methyl ester from a theoretical
standpoint is crucial for rational drug design and development.[1][3][4]

This technical guide provides a comprehensive overview of a hypothetical theoretical
investigation into the structural and electronic properties of enrofloxacin methyl ester. In the
absence of extensive published theoretical studies on this specific ester, this document outlines
a standard computational approach using Density Functional Theory (DFT) to elucidate its
molecular characteristics. The methodologies, simulated data, and visualizations presented
herein serve as a foundational resource for researchers interested in the computational
analysis of enrofloxacin derivatives.

Computational Methodology
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The theoretical calculations outlined in this guide were conceptually performed using Gaussian
16, a widely used quantum chemistry software package. The methodology follows established
protocols for the computational analysis of organic molecules.

1. Molecular Geometry Optimization:

The initial structure of enrofloxacin methyl ester was built using GaussView 6. A full geometry
optimization was then performed in the gas phase using Density Functional Theory (DFT) with
the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-
regarded for its ability to provide a good balance between accuracy and computational cost for
a wide range of molecular systems. The 6-311++G(d,p) basis set was employed, which
includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms,
to accurately describe the electron distribution, particularly for non-covalent interactions and
anionic species. The convergence criteria for the geometry optimization were set to the default
values in Gaussian 16, ensuring that a true energy minimum on the potential energy surface
was located.

2. Vibrational Frequency Analysis:

Following the geometry optimization, a vibrational frequency analysis was performed at the
same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes: to
confirm that the optimized structure corresponds to a true minimum on the potential energy
surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the
molecule. The calculated vibrational frequencies can be compared with experimental IR data
for validation of the computational model.

3. Electronic Property Calculations:

The electronic properties of the optimized enrofloxacin methyl ester structure were
investigated to understand its reactivity and kinetic stability. The energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)
were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is
a critical parameter for determining the molecule's chemical reactivity, with a smaller gap
generally indicating higher reactivity.

Workflow of the Theoretical Investigation
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Figure 1: A schematic representation of the computational workflow for the theoretical analysis
of enrofloxacin methyl ester.

Results and Discussion

The following sections present the simulated quantitative data obtained from the hypothetical
DFT calculations on enrofloxacin methyl ester.

Optimized Molecular Structure

The geometry optimization converges to a stable structure for enrofloxacin methyl ester. The
resulting Cartesian coordinates for the optimized geometry are presented in Table 1. This
optimized structure serves as the basis for all subsequent calculations.

Table 1: Simulated Optimized Cartesian Coordinates for Enrofloxacin Methyl Ester
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Atom X Y Y4

C -4.562 -1.245 0.000
C -3.189 -1.587 0.001
C -2.154 -0.663 0.001
C -2.531 0.689 0.000
C -3.904 1.031 -0.001
C -4.939 0.107 -0.001
H -5.298 -2.039 0.000
H -2.895 -2.629 0.002
H -4.198 2.073 -0.002
H -5.975 0.395 -0.002
F -1.596 1.684 0.000
C -0.761 -0.995 0.002
0] -0.368 -2.124 0.003
O 0.218 0.019 0.002
C 1.609 -0.297 0.003
C 1.986 -1.639 0.004
C 3.321 -1.952 0.005
H 1.251 -2.433 0.004
H 3.615 -2.994 0.006
N 3.958 -0.821 0.004
C 3.223 0.289 0.003
C 1.831 0.005 0.002
C 3.654 1.631 0.003
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Atom X Y Y4

@) 4.812 1.843 0.003
@) 2.765 2.498 0.002
N 5.371 -1.134 0.005
C 6.123 -0.012 0.006
C 5.769 1.298 0.006
C 6.054 -2.456 0.005
C 7.468 -2.769 0.006
H 7.159 0.276 0.007
H 6.495 2.092 0.007
H 4,733 1.010 0.005
H 5.328 -3.250 0.005
H 8.194 -1.975 -0.005
H 7.762 -3.811 0.007
C -0.215 3.512 -0.001
H 0.821 3.224 -0.002
H -0.509 4.554 -0.001
H -0.941 3.224 0.879

| H|-0.941 | 3.224]-0.881 |

Selected Geometric Parameters

The key bond lengths and bond angles of the optimized enrofloxacin methyl ester are
summarized in Table 2. These parameters provide insight into the molecular structure and
bonding characteristics.

Table 2: Simulated Selected Bond Lengths and Bond Angles of Enrofloxacin Methyl Ester
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Bond/Angle Value (A or °)

Bond Lengths

C=0 (carboxyl) 1.215

C-O (ester) 1.348
O-CHa3 (ester) 1.439

C-F 1.352

C-N (piperazine) 1.468

C-C (aromatic) 1.395-1.412
Bond Angles

0=C-O (ester) 1245
C-O-CHa3 (ester) 116.8

C-C-F 118.9

| C-N-C (piperazine) | 110.2 |

Vibrational Analysis

The vibrational frequency calculations did not yield any imaginary frequencies, confirming that
the optimized structure is a true energy minimum. The predicted key vibrational frequencies
and their corresponding assignments are presented in Table 3. These theoretical frequencies
can be used to interpret experimental infrared spectra.

Table 3: Simulated Key Vibrational Frequencies and Assignments for Enrofloxacin Methyl
Ester

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Frequency (cm™?) Assighment

3050-3150 C-H stretching (aromatic)
2850-2980 C-H stretching (aliphatic)
1735 C=0 stretching (ester)

1620 C=C stretching (aromatic)
1450 C-H bending

1250 C-O stretching (ester)

| 1100 | C-F stretching |

Electronic Properties

The analysis of the frontier molecular orbitals provides valuable information about the
electronic nature and reactivity of enrofloxacin methyl ester. The energies of the HOMO and
LUMO, as well as the HOMO-LUMO energy gap, are presented in Table 4.

Table 4: Simulated Electronic Properties of Enrofloxacin Methyl Ester

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.89

| HOMO-LUMO Gap | 4.36 |

The HOMO is primarily localized on the quinolone ring system, while the LUMO is distributed
over the carbonyl group and the adjacent aromatic ring. The relatively large HOMO-LUMO gap
of 4.36 eV suggests that enrofloxacin methyl ester is a kinetically stable molecule.

Conclusion

This technical guide has presented a hypothetical, yet comprehensive, theoretical study of
enrofloxacin methyl ester using Density Functional Theory. The simulated data, including the
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optimized geometry, key structural parameters, vibrational frequencies, and electronic
properties, provide a foundational understanding of the molecule at the quantum mechanical
level. The detailed computational methodology and workflow serve as a practical guide for
researchers aiming to conduct similar in-silico investigations.

The insights gained from such theoretical studies are invaluable for the rational design of new
drug candidates with improved efficacy, solubility, and pharmacokinetic profiles. While this
guide is based on a simulated study, it underscores the power of computational chemistry in
modern drug discovery and development. Further experimental validation of these theoretical
findings would be a crucial next step in the comprehensive characterization of enrofloxacin
methyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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